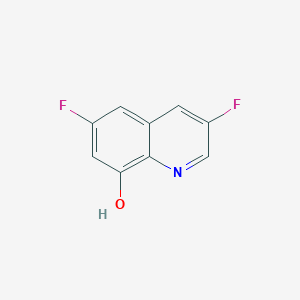![molecular formula C22H21N3O B12445149 N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-methoxyaniline](/img/structure/B12445149.png)
N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-methoxyaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1-Benzyl-1,3-benzodiazol-2-yl)methyl]-4-methoxyanilin ist eine komplexe organische Verbindung, die zur Klasse der Benzimidazolderivate gehört. Benzimidazolderivate sind bekannt für ihre vielfältigen biologischen Aktivitäten und werden in der pharmazeutischen Chemie weit verbreitet eingesetzt.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-[(1-Benzyl-1,3-benzodiazol-2-yl)methyl]-4-methoxyanilin beinhaltet typischerweise die Kondensation von 1-Benzyl-1,3-benzodiazol mit 4-Methoxyanilin. Die Reaktion wird in der Regel in Gegenwart eines geeigneten Katalysators und unter kontrollierten Temperaturbedingungen durchgeführt, um eine hohe Ausbeute und Reinheit zu gewährleisten. Häufige Lösungsmittel, die bei dieser Synthese verwendet werden, sind Dimethylformamid und Dichlormethan.
Industrielle Produktionsverfahren
Im industriellen Maßstab kann die Produktion dieser Verbindung effizientere und skalierbare Verfahren wie die kontinuierliche Fließsynthese umfassen. Dieses Verfahren ermöglicht eine bessere Kontrolle der Reaktionsparameter und kann zu höheren Ausbeuten und geringeren Produktionskosten führen.
Analyse Chemischer Reaktionen
Reaktionstypen
N-[(1-Benzyl-1,3-benzodiazol-2-yl)methyl]-4-methoxyanilin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Reaktion kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat durchgeführt werden.
Reduktion: Reduktionsreaktionen beinhalten typischerweise die Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitution: Diese Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen die Methoxygruppe durch andere funktionelle Gruppen ersetzt werden kann.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid in einem sauren Medium.
Reduktion: Natriumborhydrid in Methanol.
Substitution: Alkylhalogenide in Gegenwart einer Base wie Natriumhydroxid.
Hauptprodukte, die gebildet werden
Oxidation: Bildung der entsprechenden Chinone.
Reduktion: Bildung von Aminen.
Substitution: Bildung von substituierten Benzimidazolderivaten.
Wissenschaftliche Forschungsanwendungen
N-[(1-Benzyl-1,3-benzodiazol-2-yl)methyl]-4-methoxyanilin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf sein Potenzial als antimikrobielles und Antikrebsmittel.
Medizin: Untersucht auf seine potenziellen therapeutischen Wirkungen bei der Behandlung verschiedener Krankheiten.
Industrie: Verwendet bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften.
Wirkmechanismus
Der Wirkmechanismus von N-[(1-Benzyl-1,3-benzodiazol-2-yl)methyl]-4-methoxyanilin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Es wird angenommen, dass es seine Wirkung entfaltet, indem es an Enzyme oder Rezeptoren bindet und so deren Aktivität moduliert. Die genauen Pfade und Zielstrukturen können je nach spezifischer Anwendung und Kontext der Verwendung variieren.
Wirkmechanismus
The mechanism of action of N-[(1-Benzyl-1,3-benzodiazol-2-yl)methyl]-4-methoxyaniline involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N-(1H-1,3-benzodiazol-2-yl)benzamid
- N-(1H-1,3-benzothiazol-2-yl)benzamid
- 1-benzyl-N-[(furan-2-yl)methyl]-1H-1,3-benzodiazol-2-amin
Einzigartigkeit
N-[(1-Benzyl-1,3-benzodiazol-2-yl)methyl]-4-methoxyanilin zeichnet sich durch seine einzigartige Kombination aus einem Benzimidazol-Kern mit einer Methoxyanilin-Gruppe aus. Diese Struktur verleiht spezifische chemische und biologische Eigenschaften, die es für eine Vielzahl von Anwendungen geeignet machen, insbesondere in der pharmazeutischen Chemie und Materialwissenschaft.
Eigenschaften
Molekularformel |
C22H21N3O |
|---|---|
Molekulargewicht |
343.4 g/mol |
IUPAC-Name |
N-[(1-benzylbenzimidazol-2-yl)methyl]-4-methoxyaniline |
InChI |
InChI=1S/C22H21N3O/c1-26-19-13-11-18(12-14-19)23-15-22-24-20-9-5-6-10-21(20)25(22)16-17-7-3-2-4-8-17/h2-14,23H,15-16H2,1H3 |
InChI-Schlüssel |
DJBOPICVOPLWDG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)NCC2=NC3=CC=CC=C3N2CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


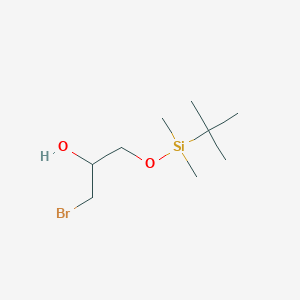


![3,4-Bis{[(2-bromophenyl)carbonyl]amino}benzoic acid](/img/structure/B12445075.png)
![2-(1,3-dioxoisoindol-2-yl)-5-[2-(1,3-dioxoisoindol-2-yl)-1,3-dioxoisoindol-5-yl]isoindole-1,3-dione](/img/structure/B12445077.png)
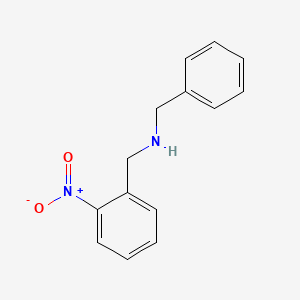
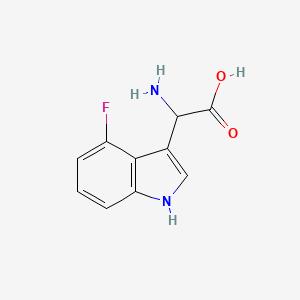
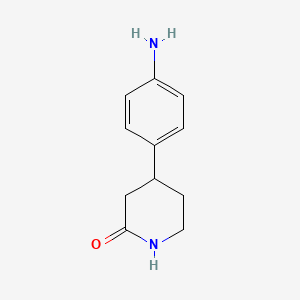
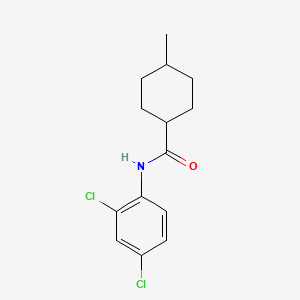
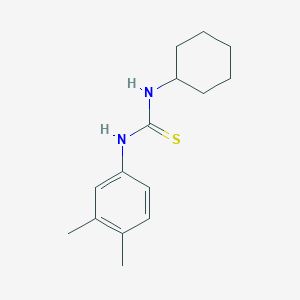
![2-{[4,6-Bis(1,3-benzothiazol-2-ylsulfanyl)-1,3,5-triazin-2-YL]sulfanyl}-1,3-benzothiazole](/img/structure/B12445126.png)

